molecular formula C19H19N5O3 B2734776 4-methoxy-1-phenyl-5-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2176202-00-7

4-methoxy-1-phenyl-5-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2734776
CAS No.: 2176202-00-7
M. Wt: 365.393
InChI Key: YIWUDSNRWOSEJL-UHFFFAOYSA-N
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Description

“4-methoxy-1-phenyl-5-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one” is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a pyridinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the pyrrolidine ring, and the coupling of these moieties with the pyridinone structure. Typical synthetic routes might involve:

    Cycloaddition reactions: to form the triazole ring.

    Amide coupling reactions: to attach the pyrrolidine ring.

    Methoxylation: to introduce the methoxy group on the pyridinone ring.

Industrial Production Methods

Industrial production would require optimization of these synthetic steps to ensure high yield and purity. This might involve:

    Catalysts: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the triazole ring.

    Reduction: Reduction reactions could target the carbonyl group or the triazole ring.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound might inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: It could bind to biological receptors, influencing cellular processes.

Medicine

    Drug Development:

    Diagnostics: It might be used in diagnostic assays to detect specific biomolecules.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2H-1,2,3-triazole: Shares the triazole ring structure.

    Pyrrolidine derivatives: Similar in having the pyrrolidine ring.

    Pyridinone derivatives: Similar in having the pyridinone moiety.

Uniqueness

    Combination of Rings: The unique combination of triazole, pyrrolidine, and pyridinone rings.

    Functional Groups: The specific functional groups and their positions contribute to its unique properties.

Properties

IUPAC Name

4-methoxy-1-phenyl-5-[3-(triazol-2-yl)pyrrolidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-27-17-11-18(25)23(14-5-3-2-4-6-14)13-16(17)19(26)22-10-7-15(12-22)24-20-8-9-21-24/h2-6,8-9,11,13,15H,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWUDSNRWOSEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CCC(C2)N3N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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